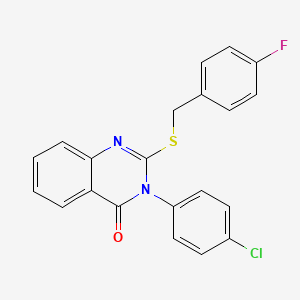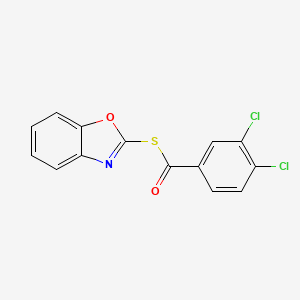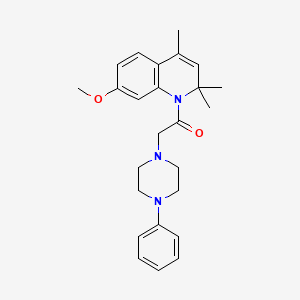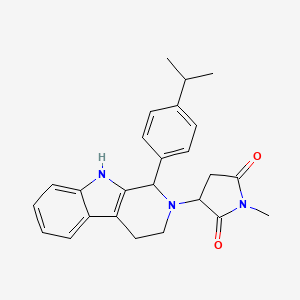
3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core substituted with a 4-chlorophenyl group and a 4-fluorobenzylthio group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the 4-Fluorobenzylthio Group: The 4-fluorobenzylthio group can be attached through a thiolation reaction using 4-fluorobenzyl chloride and a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the aromatic rings, potentially leading to the formation of dihydroquinazolinones or reduced aromatic derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones or reduced aromatic derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, or proteins, modulating their activity. The presence of the 4-chlorophenyl and 4-fluorobenzylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4(3H)-quinazolinone: Lacks the 4-fluorobenzylthio group.
2-((4-Fluorobenzyl)thio)-4(3H)-quinazolinone: Lacks the 4-chlorophenyl group.
3-Phenyl-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone: Substitutes the 4-chlorophenyl group with a phenyl group.
Uniqueness
The unique combination of the 4-chlorophenyl and 4-fluorobenzylthio groups in 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone may confer distinct chemical and biological properties, such as enhanced potency, selectivity, or stability compared to similar compounds.
Properties
CAS No. |
477333-37-2 |
|---|---|
Molecular Formula |
C21H14ClFN2OS |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14ClFN2OS/c22-15-7-11-17(12-8-15)25-20(26)18-3-1-2-4-19(18)24-21(25)27-13-14-5-9-16(23)10-6-14/h1-12H,13H2 |
InChI Key |
HWXYJFSYLDUUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11186185.png)
![(3,4-dimethoxyphenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11186190.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11186196.png)
![N-(3,5-dimethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11186197.png)
![2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11186204.png)
![6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11186211.png)
![2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11186220.png)

![1-[(furan-2-ylmethyl)(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B11186235.png)


![2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11186250.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B11186253.png)
![Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11186276.png)
